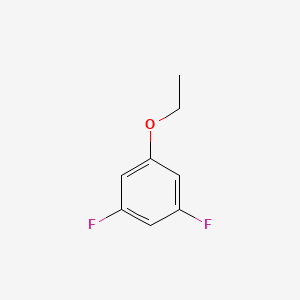

1,3-Difluoro-5-ethoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethoxy-3,5-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFXQULWBLWHMSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,3 Difluoro 5 Ethoxybenzene and Analogous Fluoroaryl Ethers

Established Synthetic Routes to Substituted Fluorinated Anisoles and Phenetoles

Traditional methods for forming the aryl ether bond remain cornerstones of organic synthesis, offering reliable and well-understood pathways to compounds like 1,3-difluoro-5-ethoxybenzene.

Nucleophilic aromatic substitution (SNAr) is a powerful and widely used method for the synthesis of aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups. researchgate.net In the context of synthesizing this compound, a suitable precursor would be a 1,3,5-trisubstituted benzene (B151609) ring bearing at least one good leaving group and activating groups. A logical and common precursor is 1,3,5-trifluorobenzene (B1201519).

The mechanism proceeds via a two-step addition-elimination process. The ethoxide ion (⁻OEt), a potent nucleophile, attacks the carbon atom bearing a fluorine atom. The strong electron-withdrawing nature of the other two fluorine atoms on the ring stabilizes the negative charge in the resulting intermediate, known as a Meisenheimer complex. researchgate.net In the subsequent, typically rapid step, a fluoride (B91410) ion is eliminated, restoring aromaticity and forming the final product, this compound. The high electronegativity of fluorine makes it an effective leaving group in SNAr reactions, especially when activated by other electron-withdrawing substituents. acs.org

The reaction is highly regioselective. In 1,3,5-trifluorobenzene, all three positions are electronically equivalent, so the substitution occurs at any one of them. The presence of multiple fluorine atoms on an aromatic ring is known to increase its reactivity towards nucleophiles, often allowing the reaction to proceed under mild conditions. ekb.eg

Table 1: SNAr Synthesis of Fluoroaryl Ethers

| Starting Material | Nucleophile | Base | Solvent | Conditions | Product | Yield |

| 1,3,5-Trifluorobenzene | Ethanol | Sodium Hydride (NaH) | THF | Reflux | This compound | Good |

| 1-Fluoro-2,4-dinitrobenzene | Ethanol | Potassium Carbonate | DMF | 80 °C | 2,4-Dinitroethoxybenzene | Excellent |

| Pentafluoropyridine | Cysteine-peptide | Caesium Carbonate | DMF | Room Temp | Peptide-tetrafluoropyridyl ether | Good rsc.org |

| 1,2,3,5-Tetrafluorobenzene | Secondary Alcohol | KHMDS | DMF | Room Temp | Aryl-tetrafluorophenyl ether | >95% acs.org |

The Williamson ether synthesis, developed in 1850, is a classic and versatile method for preparing both symmetrical and asymmetrical ethers. wikipedia.orgbyjus.com The reaction involves the nucleophilic displacement of a halide or other suitable leaving group from an alkyl species by an alkoxide ion. byjus.com To synthesize this compound using this protocol, the two components would be 3,5-difluorophenol (B1294556) and an ethylating agent.

The synthesis begins with the deprotonation of 3,5-difluorophenol using a strong base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), to form the corresponding 3,5-difluorophenoxide. masterorganicchemistry.comlibretexts.org This phenoxide then acts as the nucleophile, attacking the electrophilic carbon of an ethyl halide (e.g., ethyl iodide or ethyl bromide) or another ethylating agent like diethyl sulfate. This proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org

For the Williamson ether synthesis to be efficient, the alkylating agent should be a primary or methyl halide to minimize competing elimination (E2) reactions. masterorganicchemistry.comlibretexts.org Since ethyl iodide is a primary halide, it is an excellent substrate for this reaction, leading to high yields of the desired ether product with few side reactions. The reaction is typically carried out in a polar aprotic solvent like acetonitrile (B52724) or N,N-dimethylformamide (DMF) to facilitate the SN2 pathway. byjus.com

Table 2: Williamson Ether Synthesis of Aryl Ethers

| Phenol | Base | Alkylating Agent | Solvent | Temperature | Product |

| 3,5-Difluorophenol | NaH | Ethyl Iodide | THF/DMF | 50-100 °C | This compound |

| Phenol | KOH | Ethyl Bromide | Ethanol | Reflux | Ethoxybenzene |

| 4-Nitrophenol | K₂CO₃ | Benzyl Bromide | Acetone | Reflux | 4-Nitrophenoxybenzyl ether |

| Cyclopentanol | NaH | Methyl Iodide | THF | Room Temp | Methoxycyclopentane libretexts.org |

Advanced and Emerging Synthetic Strategies for Fluoroaryl Ether Scaffolds

While traditional methods are robust, modern synthetic chemistry seeks more efficient and atom-economical routes, such as the direct functionalization of carbon-hydrogen (C-H) bonds.

Transition-metal-catalyzed C-H activation has emerged as a transformative strategy for forging new bonds, offering a more direct route to complex molecules without the need for pre-functionalized starting materials. rsc.org

The direct ethoxylation of a C(sp²)–H bond on a difluorobenzene ring represents a highly advanced and atom-economical approach to this compound. While specific literature for this exact transformation with difluoroethanols is sparse, analogous reactions provide a strong basis for its feasibility. Nickel-catalyzed C-H alkoxylation of benzamides with various alcohols has been successfully demonstrated. researchgate.net These reactions often employ a directing group, such as an 8-aminoquinoline (B160924) moiety, to position the catalyst near the target C-H bond for selective activation. researchgate.net

A plausible synthetic route for the directed ethoxylation of 1,3-difluorobenzene (B1663923) would involve a Nickel(II) catalyst, such as Ni(OAc)₂, a ligand, and an oxidant. In this hypothetical reaction, a directing group attached to the difluorobenzene substrate would first coordinate to the Ni(II) center. This would facilitate the regioselective cleavage of a C-H bond to form a nickelacycle intermediate. nih.gov The alcohol, in this case, 2,2-difluoroethanol, would then react with the nickelacycle. An oxidant is typically required to facilitate the final C-O bond-forming reductive elimination step and regenerate the active catalyst. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) in Ni-catalyzed C-H activation has been reported, suggesting that difluoroethanols could serve as viable coupling partners. researchgate.net

Table 3: Analogous Transition Metal-Catalyzed C-H Alkoxylations

| Substrate | Catalyst | Alcohol | Directing Group | Conditions | Product | Reference |

| Benzamide | Ni(OAc)₂ | Various Alcohols | 8-Aminoquinoline | Oxidant, Heat | ortho-Alkoxybenzamide | researchgate.net |

| Indole | CuBr | Fluorinated Alcohols | None | Heat | 3-Alkylated Indole | chim.it |

| Benzamide | Co(OAc)₂ | Ethanol | 8-Aminoquinoline | Ag₂O, Heat | ortho-Ethoxybenzamide | researchgate.net |

The mechanism for nickel-catalyzed C-H etherification is complex and can involve multiple oxidation states of nickel, commonly cycling between Ni(0)/Ni(II) or Ni(I)/Ni(III). For a directed C-H ethoxylation starting with a Ni(II) precatalyst, a plausible catalytic cycle is as follows:

C-H Activation: The directing group (DG) on the fluoroarene substrate coordinates to the Ni(II) catalyst. This is followed by a concerted metalation-deprotonation step, where the C-H bond is cleaved to form a five- or six-membered nickelacycle intermediate. This step is often the rate-determining and selectivity-determining step. nih.gov

Oxidation: The resulting Ni(II) nickelacycle is oxidized to a higher-valent Ni(III) or Ni(IV) species. This oxidation can be induced by an external chemical oxidant (e.g., a silver salt) or through electrochemical means. nih.govacs.org In some photoredox systems, an excited photocatalyst oxidizes the Ni(II) complex to a transient, highly reactive Ni(III) state. nih.govprinceton.edu

C-O Reductive Elimination: The alcohol (e.g., ethanol) coordinates to the high-valent nickel center. This is followed by the crucial C-O bond-forming reductive elimination step, which releases the desired aryl ether product. nih.gov This step is often facile from a Ni(III) intermediate but challenging from Ni(II). nih.govprinceton.edu

Catalyst Regeneration: The resulting Ni(I) or Ni(II) species is reduced back to the active catalytic state to complete the cycle. This can occur via reaction with another equivalent of the starting materials or through reduction by an external agent. acs.org

This mechanistic pathway highlights the importance of accessing higher nickel oxidation states to overcome the high energy barrier associated with C-O reductive elimination from Ni(II) complexes. nih.gov

Contemporary Fluorination and Fluoroalkylation Techniques

The introduction of fluorine atoms or fluoroalkyl groups into aryl ethers is a formidable challenge in organic synthesis due to the high reactivity of many fluorinating agents and the strength of the C-F bond. Modern methodologies have evolved to provide greater efficiency, selectivity, and functional group tolerance.

Utilization of Novel Fluorinating Reagents in Ether Synthesis

The synthesis of fluoroaryl ethers often involves either the formation of an ether linkage to a pre-fluorinated aromatic ring or the direct fluorination of an existing aryl ether. A significant advancement in the latter approach is the development of reagents that can directly convert a phenolic hydroxyl group to a C-F bond. One such reagent is PhenoFluor, which facilitates the ipso-fluorination of phenols to produce aryl fluorides in a single step. chinesechemsoc.org This deoxyfluorination method represents a powerful alternative to traditional multi-step sequences.

Another important class of fluoroaryl ethers are those containing a difluoromethoxy group (-OCF₂-). The synthesis of aryldifluoromethyl aryl ethers (ArCF₂OAr') has been achieved through various strategies. Early methods involved the fluorination-rearrangement of diarylketones using xenon difluoride (XeF₂) under strongly acidic conditions. nih.gov However, the use of XeF₂ is often limited by its handling difficulties and cost. nih.gov More contemporary approaches focus on the oxidative desulfurization-difluorination of thiol-esters or dithianylium salts, though these can involve malodorous reagents and unstable fluorinating agents. nih.govspringernature.com A notable modern technique is the nickel-catalyzed aryloxydifluoromethylation, which couples arylboronic acids with aryloxydifluoromethyl bromides, offering a versatile route to these complex ethers under mild conditions. nih.gov

Halogen-Exchange Reactions for Selective Fluorination

Halogen-exchange (Halex) reactions, particularly the Finkelstein reaction, are a cornerstone of fluorination chemistry. nih.gov However, applying this nucleophilic substitution to aryl halides is challenging and typically requires metal catalysis or harsh conditions, except for substrates activated by strong electron-withdrawing groups. nih.govfrontiersin.org

Significant progress has been made using palladium-based catalysts. In 2009, the Buchwald group demonstrated that a combination of a palladium precatalyst and the specialized phosphine (B1218219) ligand BrettPhos could effectively catalyze the fluorination of activated aryl bromides using silver fluoride. nih.govfrontiersin.org Subsequent developments expanded the substrate scope to a broader range of aryl iodides and bromides by using a dimeric precatalyst based on AdBrettPhos, although challenges remain with electron-rich aryl halides lacking ortho substituents. nih.gov Boron trihalides have also been explored as Lewis acids to mediate halogen exchange, leveraging the high thermodynamic stability of the B-F bond to drive the cleavage of C-F bonds or the conversion of trifluoromethyl arenes into their trichloromethyl analogs. nsf.gov

Another effective strategy involves the use of aminophosphonium salts as phase-transfer catalysts. google.comgoogle.com This method allows for the fluorination of haloaromatic compounds with alkali metal fluorides like potassium fluoride under relatively mild conditions, avoiding the extremely high temperatures often required in the absence of a catalyst. google.com

| Catalyst/Reagent System | Substrate Type | Fluorinating Agent | Conditions | Key Features | Source(s) |

| [(cod)Pd(CH₂TMS)₂] / BrettPhos | Activated Aryl Bromides | AgF | Toluene, 130°C | Effective for ortho-substituted, electron-deficient substrates. | nih.govfrontiersin.org |

| AdBrettPhos-based precatalyst | Aryl Iodides & Bromides | AgF / KF | Cyclohexane, 90-130°C | Broader scope than initial BrettPhos system. | nih.gov |

| Aminophosphonium Salts | General Haloaromatics | Alkali Metal Fluorides (e.g., KF) | ~200-230°C or dry mix | Phase-transfer catalysis enables milder conditions. | google.com |

| Boron Trichloride (BCl₃) | Trifluoromethyl Arenes | BCl₃ | Heat | Exchanges C-F bonds for C-Cl bonds. | nsf.gov |

Flow Chemistry and Continuous Synthesis Approaches

The transition from traditional batch production to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability, particularly for energetic or hazardous reactions like fluorination.

Microreactor Systems for Efficient Fluoroaryl Production

Microreactors are continuous flow reactors with sub-millimeter dimensions that provide outstanding mixing and heat exchange due to their high surface-area-to-volume ratio. google.comsrce.hr These characteristics allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction yields and safety. google.comtaylors.edu.my

The synthesis of fluorinated aromatics is particularly well-suited to microreactor technology. A study on the continuous synthesis of 1-ethoxy-2,3-difluoro-4-iodo-benzene, a structural analog of this compound, highlights the benefits. researchgate.net Using a microreactor system, the reaction, which involves sensitive organometallic intermediates, could be performed at significantly higher temperatures (-40°C and -20°C) compared to the batch equivalent (-70°C). researchgate.net This resulted in a comparable yield being achieved in a fraction of the time. researchgate.net The use of scalable silicon carbide (SiC) microreactors is also being explored for the industrial production of fluorobenzenes, demonstrating the commercial viability of this approach. google.com

| Parameter | Batch Reaction | Microreactor System | Source(s) |

| Product | 1-ethoxy-2,3-difluoro-4-iodo-benzene | 1-ethoxy-2,3-difluoro-4-iodo-benzene | researchgate.net |

| Reaction Temperature | -70°C | -40°C to -20°C | researchgate.net |

| Reaction Time | 70 minutes | 16 minutes | researchgate.net |

| Yield | 91.0% | 91.3% | researchgate.net |

Generation of Fluorinated Building Blocks for Complex Aryl Ethers

Instead of fluorinating a pre-formed molecule, an alternative and powerful strategy involves the synthesis of complex targets from smaller, pre-fluorinated building blocks. This approach allows for modular assembly and late-stage functionalization.

Multihalogenated Fluorovinyl Ethers in Cross-Coupling Methodologies

A novel class of fluorinated building blocks are multihalogenated fluorovinyl ethers. These compounds can be readily prepared from the reaction between phenols and 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). beilstein-journals.orgnih.gov The resulting vinyl ethers possess a unique structure with three different halogen atoms (bromine, chlorine, and fluorine), allowing for selective functionalization. beilstein-journals.orgnih.gov

The reactive bromine atom on the vinyl group can participate in palladium-catalyzed cross-coupling reactions. beilstein-journals.org Researchers have successfully employed these multihalogenated fluorovinyl ethers in Suzuki-Miyaura couplings with various arylboronic acids and in Sonogashira couplings with terminal alkynes. beilstein-journals.orgresearchgate.net These reactions proceed in moderate to high yields, providing a versatile pathway to a wide range of complex fluoroalkenes and fluoroenynes, which are valuable precursors for pharmaceuticals and materials. beilstein-journals.org

| Cross-Coupling Type | Reactants | Catalyst System (Example) | Product Type | Yield Range | Source(s) |

| Suzuki-Miyaura | Multihalogenated vinyl ether + Arylboronic acid | Pd(OAc)₂ / SPhos | Fluoroalkenes | 50-89% | beilstein-journals.orgnih.gov |

| Sonogashira | Multihalogenated vinyl ether + Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI | Fluoroenynes | 43-92% | beilstein-journals.orgresearchgate.net |

Role of Fluorinated Alcohols as Solvents and Reactants in Organic Transformations

Fluorinated alcohols, most notably 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have garnered significant attention in synthetic organic chemistry due to their distinctive physicochemical properties that set them apart from their non-fluorinated counterparts. nih.govwiley-vch.de These properties, including strong hydrogen-bond donating ability, high polarity and ionizing power, and low nucleophilicity, enable them to serve as more than just inert reaction media. researchgate.netacs.org In many instances, they act as powerful promoters, catalysts, or even reactants, facilitating a diverse array of organic transformations, often with enhanced efficiency, selectivity, and under milder conditions. nih.govthieme-connect.com

The utility of fluorinated alcohols stems from the strong negative inductive effect of the fluorine atoms, which increases the acidity of the hydroxyl group, making them potent hydrogen-bond donors. researchgate.net This enhanced acidity, however, is coupled with low nucleophilicity, preventing them from participating in unwanted side reactions. ua.es This combination allows them to activate electrophiles and stabilize cationic intermediates and transition states through hydrogen bonding, often obviating the need for traditional Lewis or Brønsted acid catalysts. wiley-vch.deacs.org

Fluorinated Alcohols as Solvents and Promoters

The unique solvent properties of fluorinated alcohols have been harnessed in a multitude of organic reactions. Their ability to effectively solvate and stabilize charged species has proven advantageous in reactions proceeding through cationic intermediates. acs.org For instance, the use of HFIP as a solvent has been shown to be outstanding in facilitating azo-ene reactions, delivering excellent yields of the desired ene adducts where other common organic solvents have failed. jst.go.jp This remarkable effect is attributed to the facilitation of the desired process through hydrogen-bonding interactions. jst.go.jp

In the realm of homogeneous catalysis, fluorinated alcohols have been employed as solvents, cosolvents, and additives to positively influence the efficiency, regioselectivity, and stereoselectivity of metal-catalyzed and organocatalyzed reactions. researchgate.netthieme-connect.com Their application has been reviewed in various transformations, including reductions, oxidations, carbon-carbon and carbon-heteroatom bond-forming reactions, cycloadditions, and metathesis reactions. thieme-connect.com For example, fluorinated solvents like HFIP and TFE have emerged as a remarkable solution for challenging C-H activation reactions, with some catalytic systems specifically requiring such a fluorinated medium. rsc.org

Furthermore, fluorinated alcohols can promote reactions on their own, without the need for any catalyst. nih.gov They have been successfully used to mediate nucleophilic substitution reactions, annulation reactions, electrophilic reactions, dearomatization reactions, functionalization of multiple bonds, and epoxidation reactions. researchgate.net For example, the ring-opening of epoxides with various nucleophiles, such as aromatic amines and thiols, can be achieved in high yields by using HFIP as the solvent at reflux, eliminating the need for any acid or base promoters. thieme-connect.com

Fluorinated Alcohols as Reactants

Beyond their role as a reaction medium, fluorinated alcohols can also participate directly as reactants in organic transformations. Their ability to act as a source of the trifluoroethoxyl or hexafluoroisopropoxyl group has been exploited in various synthetic methodologies. While their low nucleophilicity generally prevents them from acting as nucleophiles, under certain conditions, particularly with highly reactive electrophiles, they can be incorporated into the final product. ua.es

In the field of organic electrosynthesis, fluorinated alcohols have been shown to fulfill a dual role, acting not only as solvents but also as reagents. ua.eschemrxiv.org For example, in the 1,2-amino oxygenation of alkenes, TFE has been used as a co-solvent and a reactant, leading to the formation of valuable β-amino alcohols. acs.org

The following table provides a summary of research findings on the role of fluorinated alcohols in specific organic transformations:

| Reaction Type | Fluorinated Alcohol | Role | Key Findings |

| Azo-Ene Reaction | HFIP | Solvent | Significantly enhances reaction rate and yield compared to other solvents. jst.go.jp |

| C-H Activation | HFIP, TFE | Solvent | Enables challenging transition metal-catalyzed C-H functionalizations. rsc.org |

| Epoxide Ring-Opening | HFIP | Solvent/Promoter | Promotes ring-opening with aromatic amines and thiols without a catalyst. thieme-connect.com |

| Allylic Substitution | TFE, HFIP | Promoter | Facilitates the direct substitution of allylic alcohols with various nucleophiles. acs.org |

| Oxidation | HFIP | Solvent/Activator | Activates hydrogen peroxide for the selective oxidation of sulfides and epoxidation of olefins. thieme-connect.com |

| Electrosynthesis | TFE | Solvent/Reactant | Participates in the 1,2-amino oxygenation of alkenes. acs.org |

Chemical Reactivity and Mechanistic Insights of 1,3 Difluoro 5 Ethoxybenzene Derivatives

Transformation Chemistry of Functionalized 1,3-Difluoro-5-ethoxybenzene Structures

The strategic placement of fluorine atoms and an ethoxy group on the benzene (B151609) ring of this compound imparts distinct reactivity to the molecule, making it a valuable building block in organic synthesis. The interplay of the electron-withdrawing nature of the fluorine atoms and the electron-donating character of the ethoxy group directs the regioselectivity of various chemical transformations.

The nitration of this compound is a prime example of electrophilic aromatic substitution where the positions of the substituents guide the incoming electrophile. The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) in situ. The electron-donating ethoxy group and the electron-withdrawing fluorine atoms cooperatively direct the nitro group to the C2 or C4 positions, which are ortho to the ethoxy group and flanked by fluorine atoms. This regioselectivity is a consequence of the resonance stabilization of the intermediate carbocation (the sigma complex or benzenonium ion) formed during the electrophilic attack. libretexts.org

The resulting nitro-substituted this compound can then be readily reduced to the corresponding amine. This reduction is a crucial transformation as it introduces a versatile amino group that can be further functionalized. Common reducing agents for this purpose include hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂).

Table 1: Nitration and Reduction of this compound

| Reaction | Reagents | Product | Reference |

| Nitration | HNO₃, H₂SO₄ | 1,3-Difluoro-5-ethoxy-2-nitrobenzene | |

| Reduction | H₂, Pd/C | 1,3-Difluoro-5-ethoxy-2-aminobenzene |

The fluorine atoms on the aromatic ring of this compound derivatives are susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the fluorine atom. masterorganicchemistry.com In these cases, the aromatic ring becomes electron-deficient and is thus activated towards attack by nucleophiles.

The SNAr mechanism involves a two-step process: the nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized intermediate called a Meisenheimer complex. Subsequently, the fluoride (B91410) ion is eliminated, restoring the aromaticity of the ring. masterorganicchemistry.com A variety of nucleophiles, including amines and thiols, can displace the fluorine atoms under appropriate reaction conditions. vanderbilt.edu The presence of other halogens, such as bromine or iodine, on the ring can allow for selective substitution, as it has been reported that thiolate anions can selectively replace fluorine atoms in the presence of bromine. vanderbilt.edu

Table 2: Nucleophilic Aromatic Substitution on a Functionalized this compound Derivative

| Starting Material | Nucleophile | Product | Reference |

| 1,3-Difluoro-5-ethoxy-2-nitrobenzene | Amines, Thiols | Substituted 1,3-diamino-5-ethoxy-2-nitrobenzene or related thiol derivatives |

While less common than reactions on the aromatic ring, the ethoxy group of this compound and its derivatives can undergo oxidation under strong oxidizing conditions. This transformation typically requires potent oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in an acidic medium. The oxidation can lead to the formation of a carboxylic acid, resulting in 1,3-difluoro-5-carboxy-2-nitrobenzene if the starting material is nitrated.

The oxidation of ether linkages is a fundamental process in organic chemistry and can proceed through various mechanisms, often involving radical intermediates or direct attack by the oxidant. The specific pathway can be influenced by the reaction conditions and the electronic nature of the substituents on the aromatic ring.

Table 3: Oxidation of the Ethoxy Group in a Functionalized this compound Derivative

| Starting Material | Oxidizing Agent | Product | Reference |

| 1,3-Difluoro-5-ethoxy-2-nitrobenzene | KMnO₄ or CrO₃ | 1,3-Difluoro-5-carboxy-2-nitrobenzene |

Fundamental Mechanistic Elucidations

Understanding the detailed mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions, predicting product outcomes, and designing novel synthetic strategies. A combination of computational and experimental approaches provides deep insights into the underlying reaction pathways.

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for elucidating reaction mechanisms. nih.gov These methods allow for the modeling of reactant and product structures, as well as the calculation of the energies of transition states and intermediates. nih.govresearchgate.net For instance, DFT calculations can be employed to predict the regioselectivity of nitration by comparing the energies of the different possible sigma complexes. Similarly, the activation energy barriers for nucleophilic aromatic substitution can be calculated to understand the reactivity of different positions on the aromatic ring. nih.gov

Experimentally, reaction mechanisms can be investigated through various techniques. Kinetic studies can determine the rate-determining step of a reaction. masterorganicchemistry.com Spectroscopic methods, such as in-situ NMR, can be used to detect and characterize reaction intermediates. uni-regensburg.de Isotope labeling studies can also provide valuable information about bond-breaking and bond-forming steps. By combining computational predictions with experimental observations, a comprehensive understanding of the reaction mechanism can be achieved. researchgate.net

The transformations of fluorinated aryl ethers like this compound proceed through various transient species. In electrophilic aromatic substitution reactions such as nitration, the key intermediate is the benzenonium ion (sigma complex), a positively charged species where the aromaticity of the ring is temporarily disrupted. libretexts.org The stability of this intermediate, which is influenced by the electronic effects of the substituents, determines the reaction rate and regioselectivity.

In nucleophilic aromatic substitution reactions, the crucial intermediate is the Meisenheimer complex, a negatively charged species formed by the addition of the nucleophile to the aromatic ring. masterorganicchemistry.com The stability of this complex is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. The transition state for the formation of the Meisenheimer complex is typically the highest energy point along the reaction coordinate.

Recent research has also explored the involvement of more exotic intermediates, such as radical cations in certain substitution reactions of dihalobenzenes. researchgate.net Furthermore, computational studies have been instrumental in modeling the transition states of various reactions, such as the six-membered hydrogen-bonded ring transition state proposed for the methanol-catalyzed substitution on p-difluorobenzene. nih.gov These studies highlight the complex nature of the intermediates and transition states that govern the reactivity of fluorinated aryl ethers.

Stability Profiles of Fluorinated Alkyl Aryl Ethers

The introduction of fluorine atoms into alkyl aryl ether structures significantly influences their chemical and thermal properties. The high bond energy of the carbon-fluorine bond (approximately 485 kJ/mol) imparts enhanced thermal resilience to these molecules compared to their non-fluorinated counterparts. This section explores the stability of this class of compounds under thermal and oxidative stress.

Investigations into Thermal Degradation Pathways

The thermal stability of fluorinated alkyl aryl ethers is a key characteristic, making them suitable for high-performance applications, including as lubricants and dielectric materials. researchgate.netrsc.org Studies have shown that the basic molecular structure of these compounds is highly durable against high temperatures. researchgate.net The degradation of these ethers typically begins with the cleavage of the weakest bonds within the molecule. For instance, in poly(ether ether ketone) modified with perfluorononenyl pendant groups, thermal degradation occurs in two distinct stages. The initial weight loss, observed between 425–600 °C, is attributed to the breaking of the perfluorinated carbon side chains, while the decomposition of the main polymer chain occurs at temperatures above 600 °C. rsc.org

The following table summarizes thermal stability data for selected fluorinated aryl ether-based polymers.

| Polymer System | 5% Weight Loss Temperature (Td5) (°C) | Glass Transition Temperature (Tg) (°C) | Source |

| Fluorinated Poly(aryl ether) (FPAE-1) | 555 | 226 | rsc.org |

| Fluorinated Poly(aryl ether) (FPAE-2) | 514 | 178 | rsc.org |

| PEEK-PFN-2 | 579 | 124.1 | rsc.org |

| PEEK-PFN-5 | 436 | 96.2 | rsc.org |

Table 1: Thermal properties of various fluorinated poly(aryl ether)s. Data illustrates the high thermal decomposition temperatures characteristic of this class of polymers.

Studies on Oxidative Stability and Degradation Products

Oxidation is a primary pathway for the degradation of many organic compounds, including ethers. researchgate.net Fluorinated alkyl aryl ethers generally exhibit good oxidative stability, a property essential for their use as high-performance lubricants that operate in air at elevated temperatures. researchgate.netnasa.gov However, under certain conditions, they can undergo oxidative cleavage.

Studies on the enzymatic and catalytic oxidation of aryl ethers provide insight into potential degradation mechanisms. For example, the extracellular peroxygenase from the fungus Agrocybe aegerita can catalyze the H₂O₂-dependent cleavage of alkyl aryl ethers, which results in the formation of aliphatic aldehydes and phenols. nih.gov The phenolic products are often susceptible to further oxidation, potentially leading to polymeric products. nih.gov

Chemical-catalyzed oxidation also leads to ether cleavage. Vanadium-catalyzed oxidative cleavage of aralkyl aryl ether model compounds in acetic acid has been shown to proceed through the formation of a hemiacetal-like intermediate, which facilitates the breaking of the aryl ether bond under mild conditions. rsc.org Advanced oxidation processes (AOPs) applied to fluorinated surfactants have been shown to generate degradation products such as polyethylene (B3416737) glycols (PEG), PEG methyl ethers, and their corresponding oxidation products, aldehydes and acids. researchgate.net

Computational studies on the oxidative defluorination of perfluorinated aromatic compounds suggest a mechanism distinct from typical aromatic C-H hydroxylation. The proposed pathway involves an initial electrophilic C–O addition followed by a fluoride shift to create a ketone intermediate, which then rearranges to form a fluorinated phenol. manchester.ac.uk This highlights that even the highly stable C-F bond can be involved in degradation pathways under oxidative stress. The degradation products of fluorinated polyethers under oxidative conditions can also be corrosive to certain metals, such as ferrous and titanium alloys, at temperatures above 260 °C. nasa.gov

The table below summarizes potential degradation products from the oxidative breakdown of fluorinated aryl ethers and related compounds based on various studies.

| Oxidation Method | Precursor Compound Type | Identified Degradation Products | Source |

| Enzymatic (Peroxygenase) | Alkyl Aryl Ethers | Aliphatic Aldehydes, Phenols, Polymeric Products | nih.gov |

| Catalytic (Vanadium) | Aralkyl Aryl Ethers | Hemiacetal-like intermediates | rsc.org |

| Advanced Oxidation Process | Fluorinated Surfactants | Polyethylene Glycols, Aldehydes, Acids | researchgate.net |

| Computational (Diiron-Phthalocyanine) | Perfluoroarenes | Ketone Intermediates, Fluorinated Phenols | manchester.ac.uk |

Table 2: Summary of identified oxidative degradation products and intermediates from fluorinated aryl ethers and related structures.

Advanced Analytical and Spectroscopic Characterization of Fluoroaryl Ethers

Nuclear Magnetic Resonance (NMR) Spectroscopy in Fluorinated Systems

NMR spectroscopy is a cornerstone for the characterization of fluorine-containing organic molecules. The presence of the ¹⁹F nucleus, with its high natural abundance and sensitivity, offers a unique analytical window into the structure and environment of these compounds.

¹⁹F NMR for Quantitative and Qualitative Analysis of Fluorinated Moieties

¹⁹F NMR spectroscopy is an exceptionally sensitive and effective method for the analysis of fluorinated molecules. The ¹⁹F nucleus possesses a spin of 1/2, a high gyromagnetic ratio, and 100% natural abundance, making it highly receptive to NMR detection. numberanalytics.comnumberanalytics.com This high sensitivity allows for the detection of even small quantities of fluorine-containing compounds. numberanalytics.com Furthermore, the large chemical shift range of approximately 300 ppm is highly sensitive to the local electronic environment, providing detailed information about the molecular structure, including the number and position of fluorine atoms. nih.gov

The absence of endogenous fluorine signals in most biological and environmental samples makes ¹⁹F NMR an ideal tool for analyzing mixtures with minimal sample preparation. rsc.org This technique can be used for both qualitative and quantitative analysis. Qualitatively, the chemical shifts and coupling constants provide a fingerprint of the fluorinated moiety. researchgate.net Quantitatively, the signal integrals in ¹⁹F NMR can be used to determine the relative amounts of different fluorinated species in a sample. nih.gov

For 1,3-Difluoro-5-ethoxybenzene, the ¹⁹F NMR spectrum would be expected to show signals corresponding to the two fluorine atoms on the aromatic ring. The precise chemical shifts would be influenced by the presence of the ethoxy group.

¹H and ¹³C NMR for Structural Assignment of Alkyl and Aryl Frameworks

While ¹⁹F NMR provides specific information about the fluorinated parts of a molecule, ¹H and ¹³C NMR spectroscopy are essential for elucidating the complete structure of the alkyl and aryl frameworks. rsc.orgrsc.org In the case of this compound, ¹H NMR would provide information about the protons on the aromatic ring and the ethoxy group. The splitting patterns of the aromatic protons would be influenced by coupling to the adjacent fluorine atoms.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The chemical shifts of the aromatic carbons are indicative of their electronic environment, and the carbons directly bonded to fluorine will exhibit characteristic C-F coupling constants (J-coupling), which can further confirm the positions of the fluorine substituents. researchgate.net The combination of ¹H, ¹³C, and ¹⁹F NMR data allows for an unambiguous assignment of the entire molecular structure. rsc.org

For a related compound, 1,3-Difluoro-5-methoxybenzene, the reported ¹H NMR data shows a multiplet for the aromatic protons between 6.43-6.46 ppm and a singlet for the methoxy (B1213986) protons at 3.81 ppm. echemi.com

Table 1: Representative NMR Data for a Related Fluoroaryl Ether

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 3.81 | s | -OCH₃ |

| ¹H | 6.43-6.46 | m | Aromatic H |

Data for 1,3-Difluoro-5-methoxybenzene in CDCl₃ echemi.com

Development of Optimized Acquisition Sequences for Enhanced Sensitivity

Other methods for sensitivity enhancement include cryogenic cooling of the probe and electronics to reduce noise, and signal averaging of multiple acquisitions. numberanalytics.com For more complex structural elucidation, two-dimensional NMR experiments like ¹⁹F,¹³C Heteronuclear Multiple Bond Correlation (HMBC) can be optimized to provide information about the connectivity between fluorine and carbon nuclei. numberanalytics.com These developments are crucial for pushing the limits of detection and characterization of fluorinated molecules in various scientific fields. anr.fr

Mass Spectrometry (MS) Techniques for High-Resolution Analysis

Mass spectrometry is another indispensable tool for the characterization of fluoroaryl ethers, offering high-resolution analysis and the ability to identify transient species.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Detection of Reaction Intermediates

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for detecting charged or easily ionizable species in solution. nih.govresearchgate.net This makes it a powerful method for monitoring reaction progress and identifying transient intermediates in catalytic cycles or complex reaction mixtures. nih.govuvic.ca The ability of ESI-MS to gently transfer ions from solution to the gas phase allows for the direct observation of species that might otherwise be too short-lived to be detected by other methods. researchgate.net

In the context of the synthesis or transformation of fluoroaryl ethers, ESI-MS could be employed to "fish out" and characterize key intermediates, providing valuable mechanistic insights. researchgate.net While direct structural information is not provided, the mass-to-charge ratio gives the elemental composition, and tandem MS (MS/MS) experiments can be used to fragment the ions and gain further structural information. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound with a high degree of confidence. rsc.org This is crucial for confirming the identity of a newly synthesized compound like this compound and for distinguishing it from other potential isomers or byproducts. The precise mass measurement can validate the molecular formula by comparing the experimental mass to the calculated theoretical mass. For instance, HRMS can be used to confirm the molecular weight and isotopic patterns of brominated and fluorinated compounds.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide detailed information about the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and providing a unique "fingerprint" for a specific compound.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of the functional groups present in the molecule.

| Functional Group/Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (ethoxy group) | 3000 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-F Stretch | 1350 - 1100 |

| Aryl Ether C-O-C Asymmetric Stretch | 1270 - 1230 |

| Aryl Ether C-O-C Symmetric Stretch | 1050 - 1010 |

Data is inferred from general spectroscopic tables and data for analogous compounds like 3,5-Difluoroanisole and phenetole. nih.govnist.gov

The strong absorptions due to the C-F stretching vibrations are a particularly prominent feature in the FTIR spectra of fluorinated aromatic compounds.

Raman spectroscopy is a light scattering technique that provides information complementary to FTIR spectroscopy. While FTIR is based on the absorption of light, Raman spectroscopy measures the inelastic scattering of monochromatic light. A key advantage of Raman spectroscopy is that non-polar bonds with symmetric vibrations, which are often weak in FTIR spectra, can produce strong signals in Raman spectra.

For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-F bonds. Analysis of related compounds, such as 1,3,5-trifluorobenzene (B1201519) and 2,3-difluorophenol, has demonstrated the utility of Raman spectroscopy in characterizing the vibrational modes of fluorinated benzene (B151609) derivatives. chemicalbook.comresearchgate.net The Raman spectrum of 3,5-Difluoroanisole, for instance, shows distinct peaks that can be assigned to specific vibrational modes of the molecule. nih.gov These complementary techniques allow for a more complete picture of the molecular structure. libretexts.org

| Vibrational Mode | Expected Raman Shift Range (cm⁻¹) |

| Ring Breathing Mode | ~1000 |

| C-F Symmetric Stretch | 1350 - 1100 |

| Aromatic C-H Bending | 1200 - 1000 |

| Aromatic C=C Stretch | 1620 - 1570 |

Data is inferred from general spectroscopic principles and data for analogous compounds like 3,5-Difluoroanisole. nih.gov

Advanced Elemental and Structural Characterization Methods

Beyond identifying functional groups and molecular structure, advanced techniques can provide quantitative elemental information and detailed insights into the local electronic and structural environment of specific atoms within the molecule.

Particle-Induced Gamma-ray Emission (PIGE) is a highly sensitive and non-destructive nuclear analysis technique used for the quantification of light elements, particularly fluorine. nd.edu The method involves bombarding a sample with a high-energy proton beam, which excites the nuclei of the atoms in the sample. nih.gov As the excited nuclei relax to their ground state, they emit gamma-rays with energies characteristic of the specific element.

For fluorine, the nuclear reaction ¹⁹F(p, p'γ)¹⁹F produces gamma-rays at 110 and 197 keV, which are unique signatures of fluorine. nd.edu By measuring the intensity of these gamma-rays, the total fluorine concentration in a sample can be determined with high accuracy, often at parts-per-million (ppm) levels. researchgate.netuliege.be PIGE is particularly valuable for analyzing samples where the fluorine is incorporated into an organic matrix, such as in fluoroaryl ethers. nih.goviaea.org This technique could be applied to quantify the total fluorine content in a sample containing this compound, providing a direct measure of the amount of the fluorinated compound present.

X-ray Absorption Near-Edge Structure (XANES), also known as Near-Edge X-ray Absorption Fine Structure (NEXAFS), is a synchrotron-based technique that provides detailed information about the local electronic and geometric structure of a specific element within a molecule. libretexts.orgdiamond.ac.uk The technique involves tuning the energy of an X-ray beam across the absorption edge of a core electron of the element of interest—in this case, the fluorine K-edge.

The resulting XANES spectrum exhibits features that are highly sensitive to the oxidation state, coordination environment, and the nature of the chemical bonds involving the absorbing atom. xrayabsorption.org For this compound, F K-edge XANES could be used to probe the unoccupied molecular orbitals and the covalent character of the C-F bonds. researchgate.net Subtle shifts in the absorption edge energy and the shape of the spectral features can provide insights into the electronic effects of the other substituents on the benzene ring. Recent studies have demonstrated the successful application of F K-edge XANES in characterizing organofluorine compounds in various environmental and commercial samples. rsc.org

Crystallographic Analysis of Related Fluorinated Aryl Ether Structures

X-ray crystallography is an essential experimental science for determining the atomic and molecular structure of a crystal. wikipedia.org This technique allows for the generation of a three-dimensional depiction of electron density within a crystal, from which atomic positions, bond lengths, and other structural details can be elucidated. wikipedia.orglibretexts.org While a specific crystallographic analysis for this compound is not prominently available in public databases, examining the crystal structures of related fluorinated aryl ethers provides critical insights into the molecular geometry, conformation, and intermolecular interactions characteristic of this class of compounds.

Detailed research into analogous structures reveals how fluorine substitution influences molecular packing and conformation. The Cambridge Structural Database (CSD) serves as the world's primary repository for small-molecule crystal structures, housing data that is crucial for comparative structural analysis. caltech.edulibguides.com

Research Findings from Analogous Structures

The study of related compounds through single-crystal X-ray diffraction has confirmed the structures of various novel fluorinated molecules. For instance, the structures of newly synthesized fluorinated fused benzofurans were definitively confirmed using a combination of NMR spectroscopy and single-crystal X-ray diffraction analysis. rsc.org Similarly, the structures of several 4-substituted tetrafluoropyridine (TFP) aryl ether monomers, prepared through nucleophilic aromatic substitution, were verified by single-crystal X-ray crystallography. researchgate.netacs.org

Table 1: Crystallographic Data for Selected Fluorinated Diphenidine (B1206869) Derivatives

| Compound | Crystal System | Space Group | Key Torsion Angle (°) |

|---|---|---|---|

| Compound (I) | Monoclinic | P2₁/c | 53.4 (2) |

| Compound (II) | Monoclinic | I2/a | -55.9 (2) |

| Compound (III) | Monoclinic | P2₁/c | 63.8 (2) |

| Compound (V) | Monoclinic | P2₁/c | --- |

Data sourced from a study on fluorinated diphenidine derivatives, illustrating variations in crystal packing and conformation. nih.gov

Furthermore, crystallographic studies on metal complexes containing fluoroaryl ligands have shed light on non-covalent interactions involving fluorine. In the X-ray structures of lead (II) and barium (II) complexes with lariat (B8276320) ethers bearing o-fluorophenyl side-arms, short contacts between the metal cation and the fluorine atom were observed. researchgate.net Specifically, a Pb–F contact of 2.805 Å and a Ba–F contact of 2.965 Å were measured, providing direct evidence of C-F···metal cation interactions that contribute to the stability of these complexes. researchgate.net

The experimental process for these analyses typically involves mounting a suitable single crystal on a diffractometer, collecting diffraction data, and using specialized software like SHELXTL for structure solution and refinement. acs.orgmdpi.com The final refined structure provides a detailed model of the molecule in the solid state. acs.org

Computational and Theoretical Chemistry Studies on Difluoroethoxybenzene Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary method for the quantum chemical study of organic molecules. researchgate.net It offers a favorable balance between computational cost and accuracy, making it suitable for investigating the properties of substituted benzene (B151609) derivatives like 1,3-Difluoro-5-ethoxybenzene. greeley.org DFT calculations can elucidate geometric parameters, vibrational frequencies, and electronic properties with results that are often in close agreement with experimental data. researchgate.net

DFT calculations are highly effective for determining the equilibrium geometries of molecules. greeley.org For this compound, DFT can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. The presence of both electron-withdrawing fluorine atoms and an electron-donating ethoxy group influences the geometry of the benzene ring.

Conformational analysis is crucial for understanding the spatial arrangement of the flexible ethoxy group relative to the rigid benzene ring. Studies on similar fluorinated compounds show that fluorine substitution can significantly impact conformational preferences. nih.gov DFT calculations can map the potential energy surface by rotating the dihedral angles of the ethoxy group, allowing for the identification of the most stable conformer(s). For instance, in related substituted indanone molecules, DFT has been used to identify the lowest energy conformer by analyzing the orientation of methoxy (B1213986) groups. nih.gov This analysis is critical as the molecular conformation is closely linked to the compound's physical and chemical properties.

Table 1: Illustrative Optimized Geometric Parameters for this compound (DFT/B3LYP) Note: These values are representative examples based on DFT calculations for analogous substituted benzene molecules and serve to illustrate the type of data generated.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| Bond Length | C-F | ~1.35 Å |

| Bond Length | C-O (aromatic) | ~1.37 Å |

| Bond Length | O-C (ethyl) | ~1.43 Å |

| Bond Angle | C-C-C (aromatic) | ~120° |

| Bond Angle | F-C-C | ~119° |

| Bond Angle | C-O-C | ~118° |

| Dihedral Angle | C-C-O-C | Varies (stable conformers predicted) |

DFT calculations can accurately predict the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. mdpi.com By simulating these spectra, a direct comparison with experimental data can be made, which serves to validate the computational model. nih.gov This synergistic approach allows for a confident and detailed assignment of the fundamental vibrational modes of the molecule. nih.gov

For a molecule like this compound, which has 23 atoms, there are 63 normal modes of vibration. nih.gov The calculated spectrum can help assign specific bands to the stretching, bending, and torsional motions of functional groups, such as the C-F bonds, the ethoxy group, and the benzene ring itself. Excellent agreement between simulated and experimental spectra provides strong evidence for the accuracy of the calculated molecular structure. nih.gov

Table 2: Representative Comparison of Calculated and Experimental Vibrational Frequencies Note: This table illustrates how theoretical data is compared with experimental results for key functional groups. Frequencies are in cm⁻¹.

| Vibrational Mode | Functional Group | Calculated Frequency (DFT) | Experimental Frequency (FT-IR/Raman) |

| C-H Stretch (Aromatic) | Benzene Ring | 3100 - 3000 | 3100 - 3000 |

| C-H Stretch (Aliphatic) | Ethoxy Group (-CH₂) | 2980 - 2950 | 2985 - 2955 |

| C-C Stretch (Aromatic) | Benzene Ring | 1600 - 1450 | 1605 - 1455 |

| C-F Stretch | Fluoro Group | 1250 - 1100 | 1245 - 1110 |

| C-O Stretch | Ethoxy Group | 1260 - 1000 | 1255 - 1010 |

The electronic properties of this compound are governed by the interplay between the substituents on the benzene ring. DFT is used to analyze the electronic structure, providing insights into the molecule's reactivity and intermolecular interactions. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. nih.gov

Furthermore, DFT can generate a map of the molecular electrostatic potential (MEP), which highlights the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov Analysis of the charge distribution, for example through Natural Population Analysis (NPA), reveals how electron density is distributed among the atoms, quantifying the electron-withdrawing effect of the fluorine atoms and the electron-donating effect of the ethoxy group.

Table 3: Illustrative Electronic Properties of this compound from DFT Calculations Note: These values are representative of the type of data obtained from DFT analysis of substituted benzenes.

| Property | Description | Predicted Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | ~ -0.8 eV |

| HOMO-LUMO Gap | Indicator of chemical stability and reactivity | ~ 5.7 eV |

| Dipole Moment | Measure of molecular polarity | ~ 1.5 - 2.0 Debye |

| Mulliken Atomic Charges | Charge distribution on key atoms | C-F (C is positive), C-O (C is positive, O is negative) |

DFT is a valuable tool for studying chemical reactions, allowing for the calculation of reaction energies and the determination of transition state structures. greeley.org For difluoroethoxybenzene systems, this can be applied to predict the outcomes of reactions such as electrophilic aromatic substitution. The calculated electronic structure and charge distribution (from 5.1.3) help predict which positions on the aromatic ring are most susceptible to attack.

By modeling the entire reaction pathway, DFT can identify the transition state—the highest energy point along the reaction coordinate. researchgate.net The energy difference between the reactants and the transition state, known as the activation energy or energy barrier, is a critical factor in determining the reaction rate. rsc.org These calculations can provide a rationale for observed product distributions and stereoselectivities in reactions involving difluoroethoxybenzene derivatives. researchgate.net

Molecular Modeling and Simulation

Beyond the quantum mechanical level, molecular modeling and simulation techniques can be applied to understand and optimize macroscopic processes involving this compound.

Computational Fluid Dynamics (CFD) is a powerful simulation tool used in chemical engineering to analyze and optimize reactor performance. slideshare.nettudelft.nl For the synthesis of this compound or related compounds, CFD can model the complex interplay of fluid flow, heat transfer, and mass transfer within a reactor. researchgate.netzoneflowtech.com

In a study on the continuous synthesis of a similar compound, 1‐ethoxy‐2,3‐difluoro‐4‐iodo‐benzene, CFD simulations were used to model the reaction process in a microreactor system. researchgate.net By numerically solving the governing equations of fluid dynamics, CFD provides detailed insights into velocity profiles, temperature gradients, and concentration distributions inside the reactor. researchgate.net This information is crucial for:

Optimizing Mixing: Ensuring that reactants are mixed efficiently to maximize reaction rates and yields.

Improving Heat Transfer: Managing the heat generated or consumed by the reaction to maintain optimal temperature control and prevent runaway reactions or byproduct formation. zoneflowtech.com

Reactor Design: Guiding the design of the reactor geometry, including inlets, outlets, and internal structures, to enhance performance and throughput. researchgate.net

By simulating various operating conditions, CFD enables the optimization of the synthesis process, potentially leading to higher yields, better product quality, and safer operation before physical prototypes are built. slideshare.net

Applications of Computational Chemistry in Drug Design and Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, providing crucial insights that guide the design and optimization of new therapeutic agents. For classes of compounds like fluoroaryl ethers, including this compound, these computational approaches offer a pathway to rationally design molecules with enhanced biological activity and favorable pharmacokinetic profiles.

One of the primary applications is in understanding drug-receptor interactions. The electrical properties of fluoroaromatics, such as their molecular polarizability, dipole, and quadrupole moments, play a significant role in the intermolecular interactions between a drug molecule and the active site of its target enzyme or receptor. sci-hub.se Computational methods, ranging from quantum mechanics (QM) to molecular mechanics (MM), are employed to model these interactions, elucidating the key binding features and energetics. This allows medicinal chemists to predict how structural modifications to a parent scaffold, such as altering substituent positions on the difluoroethoxybenzene core, might impact binding affinity and specificity.

Furthermore, computational organic chemistry is pivotal in exploring and predicting reaction mechanisms and energetics, which is essential for developing efficient synthetic routes to novel drug candidates. nih.gov Density Functional Theory (DFT) is a particularly powerful method for this purpose, offering a balance between computational cost and accuracy. nih.gov

Structure–Property Relationship Analysis

The relationship between the chemical structure of this compound and its physicochemical properties is a key area of investigation in computational chemistry. By systematically studying how structural modifications influence electronic and biological characteristics, researchers can unlock the potential of this and related compounds for various applications.

Theoretical Assessment of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, including optical data storage and image processing. nih.gov Organic compounds, particularly those with delocalized π-electron systems, are promising candidates for NLO materials due to their fast response times and high nonlinear polarization rates. nih.gov

Computational methods are frequently used to predict the NLO properties of molecules. Theoretical studies on fluorinated benzenes provide insight into the potential NLO characteristics of systems like this compound. Calculations using Hartree-Fock and Møller-Plesset perturbation theory (MP2) have been employed to determine the second-order hyperpolarizability (γ), a key measure of third-order NLO activity. sci-hub.se

Research on a series of fluorobenzenes has revealed a near-additive effect where the average second-order hyperpolarizability steadily decreases as the number of fluorine atoms increases. sci-hub.se This phenomenon is attributed to the fact that the theoretical hyperpolarizability of a hydrogen atom is significantly greater—by approximately one order of magnitude—than that of a fluorine atom. sci-hub.se Consequently, the substitution of hydrogen with fluorine atoms tends to produce disadvantageous contributions to the third-order NLO properties of π-conjugated materials. sci-hub.se

The static second-order hyperpolarizability values for fluorobenzenes, calculated at the MP2/POL level, follow a clear linear trend, as illustrated in the table below. sci-hub.se

| Compound | Number of Fluorine Atoms (NF) | Calculated Static Hyperpolarizability (γ) (103 a.u.) |

|---|---|---|

| Benzene | 0 | 16.97 |

| Fluorobenzene | 1 | 14.73 |

| Difluorobenzene (ortho, meta, para) | 2 | 12.49 |

| Trifluorobenzene | 3 | 10.25 |

| Tetrafluorobenzene | 4 | 8.01 |

| Pentafluorobenzene | 5 | 5.77 |

| Hexafluorobenzene | 6 | 3.53 |

Data calculated based on the linear regression model γ = 16.97 – 2.24 NF derived from MP2/POL level computations. sci-hub.se

Quantitative Structure-Activity Relationships (QSAR) for Bioactive Fluoroaryl Ethers

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com This approach is fundamental in drug discovery for predicting the activity of novel molecules and guiding the synthesis of more potent analogues. chemrxiv.org

For a class of compounds such as bioactive fluoroaryl ethers derived from a this compound scaffold, a QSAR study would typically proceed as follows:

Synthesis and Biological Testing: A library of analogues is synthesized where different substituents are introduced at various positions on the aromatic ring. These compounds are then tested in a biological assay to determine a quantitative measure of their activity, such as the half-maximal inhibitory concentration (IC₅₀) or lethal concentration (LC₅₀). mdpi.com

Descriptor Calculation: For each molecule in the series, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its lipophilicity (LogP), electronic properties (e.g., dipole moment), and steric properties (e.g., molecular volume).

Model Development: Using statistical methods like multivariate regression or machine learning algorithms, a mathematical model is built that relates the calculated descriptors to the observed biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability for forecasting the activity of new, untested compounds. mdpi.com

A successful QSAR model can provide valuable insights into the structure-activity relationships of the fluoroaryl ether series, indicating which molecular properties are most important for enhancing biological activity. For example, a model might reveal that increased lipophilicity or the presence of a hydrogen bond donor at a specific position is correlated with higher potency. This information allows medicinal chemists to prioritize the synthesis of compounds that are most likely to be active, thereby accelerating the drug discovery process.

The following table provides a hypothetical example of the type of data that would be generated and used in a QSAR study for a series of this compound derivatives.

| Compound ID | Substituent (R) | LogP | Polar Surface Area (Ų) | Molecular Weight (g/mol) | Biological Activity (IC₅₀, µM) |

|---|---|---|---|---|---|

| DFE-1 | -H | 2.85 | 27.7 | 174.15 | 50.2 |

| DFE-2 | -Cl | 3.40 | 27.7 | 208.60 | 25.1 |

| DFE-3 | -CH₃ | 3.25 | 27.7 | 188.18 | 42.8 |

| DFE-4 | -NO₂ | 2.75 | 71.5 | 219.15 | 15.5 |

| DFE-5 | -NH₂ | 2.10 | 53.7 | 189.18 | 5.3 |

This table is illustrative and does not represent real experimental data.

Advanced Applications and Research Horizons of Difluoroethoxybenzene Scaffolds

Strategic Building Blocks in Organic Synthesis and Fine Chemicals

The 1,3-difluoro-5-ethoxybenzene scaffold is a valuable starting material in the synthesis of a wide array of complex organic molecules. The presence of two fluorine atoms meta to each other and an activating ethoxy group creates a unique electronic environment on the benzene (B151609) ring, influencing its reactivity and providing sites for further functionalization.

Precursors for Complex Pharmaceutical and Agrochemical Intermediates

Role in the Synthesis of Highly Functionalized Fluorinated Molecules

The synthesis of highly functionalized fluorinated molecules is a central theme in modern organic chemistry. nih.gov The this compound moiety can serve as a core structure upon which additional functional groups are introduced. The fluorine atoms direct electrophilic aromatic substitution to specific positions on the ring, allowing for controlled and selective synthesis. Furthermore, the presence of the ethoxy group can be exploited in various coupling reactions to build molecular complexity. Research in the broader field of fluorinated compounds continually explores new methodologies to create diverse and structurally complex molecules, and scaffolds like this compound are poised to be valuable tools in these endeavors.

Contributions to Medicinal Chemistry and Drug Discovery

The unique properties imparted by fluorine atoms make the this compound scaffold an attractive component in the design of novel therapeutic agents. The introduction of this moiety can lead to enhanced pharmacological profiles and novel biological activities.

Design and Synthesis of Bioactive Fluorinated Analogues with Enhanced Pharmacological Profiles

The strategic incorporation of fluorine into drug candidates can dramatically improve their efficacy and pharmacokinetic properties. Fluorine's high electronegativity can alter the acidity of nearby functional groups, influence molecular conformation, and block metabolic pathways, leading to increased bioavailability and a longer half-life. While specific examples detailing the use of this compound to create bioactive analogues with enhanced pharmacological profiles are not extensively documented in publicly accessible research, the principles of fluorine-based drug design strongly suggest its potential in this area. The difluoro-ethoxy-phenyl motif can be incorporated into known pharmacophores to generate novel analogues with potentially superior therapeutic properties.

Investigation of Antimicrobial and Antineoplastic Activities of Derivatives

The search for new antimicrobial and antineoplastic agents is a critical area of pharmaceutical research. While no studies were found that specifically investigate the antimicrobial or antineoplastic activities of derivatives of this compound, the broader classes of fluorinated heterocyclic compounds have shown significant promise in these areas. For example, various fluorinated quinazolinones and benzoxazines have been synthesized and evaluated for their biological activities. Given that this compound can serve as a starting material for the synthesis of such heterocyclic systems, it represents a potential gateway to new classes of antimicrobial and anticancer drug candidates.

Integration into Diverse Drug Scaffolds and Heterocyclic Frameworks

The this compound moiety can be integrated into a wide variety of drug scaffolds and heterocyclic frameworks to generate novel chemical entities. nih.gov Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the core structure of a vast number of approved drugs. The synthesis of novel heterocyclic systems containing the difluoro-ethoxy-phenyl group could lead to the discovery of compounds with unique biological activities. The versatility of this building block allows for its incorporation into diverse molecular architectures through various synthetic strategies, opening up new avenues for drug discovery and development.

Mechanism of Action Studies at Molecular Targets

Currently, there is no publicly available scientific literature detailing the mechanism of action of this compound at specific molecular targets. Research in this area would typically involve biochemical and biophysical assays to understand how the compound interacts with proteins, enzymes, or other biological molecules. Such studies are crucial for drug discovery and toxicology but have not been published for this specific chemical entity.

Innovations in Materials Science and Functional Polymers

Development of Materials with Tuned Electronic and Optical Properties

The electronic and optical properties of materials can be finely tuned by incorporating specific molecular structures. mdpi.comnih.govmit.edu Fluorination can influence these properties by altering electron density and intermolecular interactions. There is, however, no specific research available on the development of materials with tuned electronic and optical properties using this compound.

Applications in Specialty Fluids: Heat Transfer, Refrigeration, and Cleaning Solvents

Fluorinated compounds are known for their potential use as specialty fluids due to their chemical inertness and thermal stability. google.comblueoceanoil.com These properties are advantageous for applications in heat transfer, refrigeration, and as cleaning solvents. Despite the potential of fluorinated benzenes in these areas, there is no specific data or research on the application of this compound as a specialty fluid.

Formulation of Advanced Lubricants with Improved Antiwear Properties

Advanced lubricants often incorporate additives to enhance their performance, including antiwear properties. espublisher.comnorthsealubricants.comanton-paar.comchalcogen.rog-lubricant.com While some fluorinated compounds are used in lubricant formulations, there is no available research demonstrating the use or efficacy of this compound in the formulation of advanced lubricants with improved antiwear characteristics.

Synthesis of Fluorinated Polymers for Surface Modification and Membranes

Fluoropolymers are a significant class of materials used for surface modification and in the fabrication of high-performance membranes due to their unique surface properties and durability. researchgate.netmdpi.comrsc.orgnih.govethz.ch The synthesis of such polymers often involves the polymerization of fluorinated monomers. There is no published research on the use of this compound as a monomer or modifying agent in the synthesis of fluorinated polymers for these applications.

Environmental and Industrial Tracing Methodologies

Chemical tracers are used to monitor the flow and dispersion of substances in environmental and industrial systems. hka.com While certain inert compounds are suitable for such applications, there is no information available in the scientific literature regarding the use of this compound in environmental or industrial tracing methodologies.

Fluorinated Aromatic Compounds as Chemical Tracers in Geochemical and Oilfield Applications

Fluorinated aromatic compounds, including scaffolds related to difluoroethoxybenzene, are increasingly utilized as chemical tracers in geochemical and oilfield applications. Their popularity stems from their inherent properties, such as high thermal stability, low background concentrations in natural environments, and minimal interaction with reservoir rocks. researchgate.net These characteristics allow for reliable tracking of fluid flow paths, whether in geothermal systems or during enhanced oil recovery operations. researchgate.netscribd.com

In oilfield applications, tracers are indispensable for monitoring and surveillance, providing crucial data on well-to-well connectivity, fluid pathways, and reservoir heterogeneities. scribd.com Fluorinated benzoic acids (FBAs) are a prominent class of compounds used for these purposes. researchgate.netresearchgate.net Their advantage lies in their stability under harsh reservoir conditions and a low tendency for adsorption onto rock surfaces. researchgate.net The use of these non-radioactive tracers has largely replaced radioactive alternatives due to environmental and safety concerns. researchgate.netscribd.com The primary goal of using these tracers is to understand the geometry of a reservoir and to quantify remaining oil saturation, which informs strategies for enhanced oil recovery (EOR). researchgate.netscribd.com

The fundamental principle of a tracer test involves injecting a known quantity of the chemical into one well (injector) and monitoring its concentration over time at surrounding wells (producers). epj-conferences.org The resulting data, often presented as a breakthrough curve, provides insights into fluid velocity, flow paths, and dispersion within the reservoir. scribd.comepj-conferences.org

Interactive Data Table: Properties of Ideal Geochemical and Oilfield Tracers

Development of Analytical Methods for Environmental Monitoring of Fluorinated Pollutants

The widespread use of fluorinated organic compounds has led to their emergence as persistent environmental pollutants. nih.govresearchgate.net Consequently, the development of robust and sensitive analytical methods for their detection and quantification in various environmental matrices, such as water, soil, and air, is of critical importance. qa-group.commdpi.com These methods are essential for monitoring the extent of contamination, identifying pollution sources, and assessing the effectiveness of remediation efforts. qa-group.com

Chromatographic techniques are the cornerstone of fluorinated pollutant analysis. nih.govresearchgate.net Liquid chromatography (LC) and gas chromatography (GC), most often coupled with mass spectrometry (MS), are the most widely employed methods. mdpi.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is highly suitable for volatile and semi-volatile fluorinated compounds. acs.orgresearchgate.net Prior to analysis, a derivatization step may be required for non-volatile compounds to increase their volatility. oup.com GC-MS provides excellent separation and definitive identification of target analytes. nih.gov Different ionization techniques can be used; while electron ionization (EI) is common, it may not always show the molecular ion for fluorinated compounds, making molecular weight determination difficult. jeol.com In such cases, softer ionization methods like chemical ionization (CI) or field ionization (FI) are more suitable. acs.orgjeol.com

Liquid Chromatography-Mass Spectrometry (LC-MS) : LC, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), coupled with tandem mass spectrometry (MS/MS), is considered a reference method for the analysis of many fluorinated pollutants, especially per- and polyfluoroalkyl substances (PFAS). nih.gov This approach offers high sensitivity and selectivity, allowing for the detection of trace levels of contaminants in complex environmental samples.

Sample preparation is a crucial step in the analytical workflow, often involving solid-phase extraction (SPE) to preconcentrate the analytes and remove matrix interferences before instrumental analysis. nih.gov

Interactive Data Table: Comparison of Analytical Methods for Fluorinated Pollutants

Future Directions and Interdisciplinary Research Prospects

Integration of Artificial Intelligence and Machine Learning in Fluoroaryl Ether Design and Synthesis

The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is set to revolutionize the design and synthesis of novel fluoroaryl ethers. These computational tools can analyze vast datasets to identify patterns and predict the properties of new molecules, significantly accelerating the discovery process. By leveraging AI, researchers can move beyond traditional trial-and-error methods, saving time and resources.

In the context of fluoroaryl ether design, ML algorithms can be trained on existing libraries of fluorinated compounds to predict key parameters such as binding affinity to biological targets, metabolic stability, and pharmacokinetic profiles. This predictive power allows for the in silico screening of virtual libraries of 1,3-Difluoro-5-ethoxybenzene derivatives, prioritizing the synthesis of candidates with the highest probability of success.